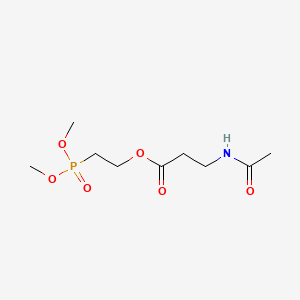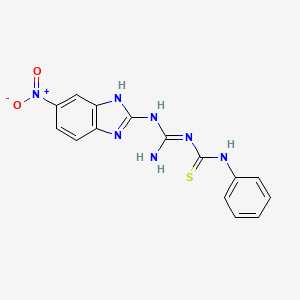
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzimidazole ring, a nitro group, and a thiourea moiety, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- typically involves the reaction of 5-nitro-2-benzimidazole with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thiourea moiety can be oxidized to form disulfides.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of disulfides.
Substitution: Formation of halogenated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- involves its interaction with specific molecular targets. The nitro group and benzimidazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiourea moiety may also contribute to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea, N-[imino[(6-nitro-1H-benzimidazol-2-yl)amino]methyl]-N’-(2-methoxyphenyl): Shares a similar benzimidazole and thiourea structure but with different substituents.
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-2-thio-3-o-tolyl: Similar core structure with variations in the phenyl group.
Uniqueness
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
113367-97-8 |
|---|---|
Molekularformel |
C15H13N7O2S |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
(1E)-1-[amino-[(6-nitro-1H-benzimidazol-2-yl)amino]methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C15H13N7O2S/c16-13(21-15(25)17-9-4-2-1-3-5-9)20-14-18-11-7-6-10(22(23)24)8-12(11)19-14/h1-8H,(H5,16,17,18,19,20,21,25) |
InChI-Schlüssel |
KNCJUNSKTCBYBK-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=S)/N=C(\N)/NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)N=C(N)NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




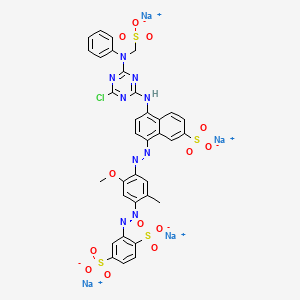
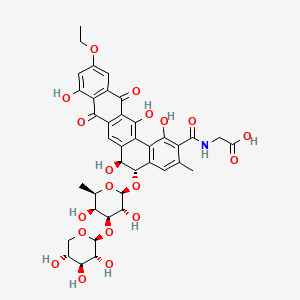
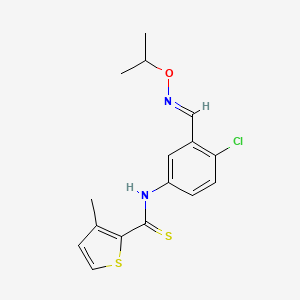
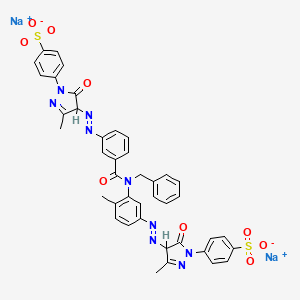
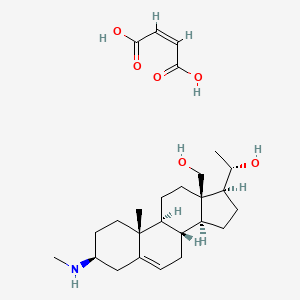


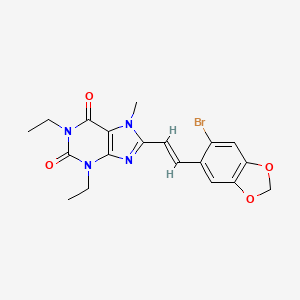
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12749490.png)

